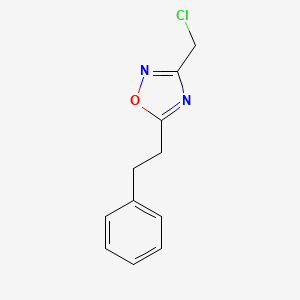

3-(Chloromethyl)-5-(2-phenylethyl)-1,2,4-oxadiazole

Description

3-(Chloromethyl)-5-(2-phenylethyl)-1,2,4-oxadiazole (CAS: 252867-19-9) is a heterocyclic compound with a 1,2,4-oxadiazole core substituted at positions 3 and 5. The 3-position features a chloromethyl (-CH2Cl) group, while the 5-position bears a 2-phenylethyl (-CH2CH2C6H5) substituent . Its molecular formula is C11H9ClN2O, with a molecular weight of 220.65 g/mol.

Properties

IUPAC Name |

3-(chloromethyl)-5-(2-phenylethyl)-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c12-8-10-13-11(15-14-10)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGMOZOYVOSHZJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=NC(=NO2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Amidoxime and Mixed Anhydride Method

A clean and efficient method involves the reaction of arylamidoximes with mixed anhydrides generated from carboxylic acids and ethyl chloroformate as a coupling agent. This one-pot protocol avoids isolation of intermediates, reduces solvent use, and minimizes side products, yielding 3,5-disubstituted 1,2,4-oxadiazoles in high yields (75-93%).

- Dissolve the carboxylic acid derivative (e.g., 2-phenylacetic acid) in dry dichloromethane.

- Add potassium carbonate to maintain basic conditions.

- Introduce ethyl chloroformate dropwise to form the mixed anhydride.

- Add the corresponding amidoxime (bearing the desired substituent) and stir for 2 hours.

- Filter and evaporate solvent; then heat the crude product to induce cyclization.

- Purify the product by recrystallization or chromatography.

This method allows for the incorporation of the 2-phenylethyl group at the 5-position and can be adapted for chloromethyl substitution at the 3-position via subsequent chlorination steps.

Chloromethylation via Chloroacetyl Chloride and Cyclization

Chloroacetyl Chloride Reaction with Oxadiazole Amines

Another approach involves initial synthesis of 5-substituted 1,3,4-oxadiazole-2-amines, which are then acylated with chloroacetyl chloride in the presence of potassium carbonate in dimethylformamide (DMF) at room temperature for several hours. This yields N-(5-substituted-1,3,4-oxadiazol-2-yl)-2-chloroacetamides, which upon cyclization form the chloromethyl-substituted oxadiazoles.

Key Reaction Conditions and Yields:

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Acylation | Chloroacetyl chloride, K2CO3, DMF, RT, 4 h | ~80 | Clean reaction, mild conditions |

| Cyclization | Heating in toluene, reflux, 12 h | High | Forms chloromethyl oxadiazole |

This method is versatile and allows the introduction of various substituents on the oxadiazole ring. The chloromethyl group is introduced via the chloroacetyl chloride moiety.

Synthesis via Benzamidoxime and Triphenylphosphine/Carbon Tetrachloride System

Cyclodehydration and Chloromethylation

A notable method for synthesizing 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole involves reacting benzamidoxime derivatives with triphenylphosphine, carbon tetrachloride, and triethylamine in dichloromethane under reflux for 12 hours. This reaction promotes cyclodehydration and chloromethylation simultaneously.

- Dissolve benzamidoxime in dichloromethane.

- Add triphenylphosphine and triethylamine.

- Slowly add carbon tetrachloride and reflux for 12 hours.

- Cool, extract with dichloromethane, dry, and purify by silica gel chromatography.

- High yield (up to 99%) of 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole.

- Product characterized by NMR and mass spectrometry confirming chloromethyl substitution.

This approach is efficient for generating the chloromethyl group directly on the oxadiazole ring with phenyl substitution.

Summary Table of Preparation Methods

Analytical and Characterization Data

- NMR Spectroscopy: Characteristic singlets at ~4.7 ppm for chloromethyl protons; aromatic protons in expected regions.

- Mass Spectrometry: Molecular ion peaks consistent with C15H13ClN2O (for this compound).

- Melting Points: Typically in the range 38–110 °C depending on substitution pattern and purity.

- IR Spectra: Bands for C=N and C–Cl stretching confirm oxadiazole ring formation and chloromethyl group presence.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-5-(2-phenylethyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines or thiols.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction Reactions: Reduction can be used to modify the oxadiazole ring or the substituents attached to it.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an aminomethyl derivative, while oxidation might introduce hydroxyl or carbonyl groups.

Scientific Research Applications

Medicinal Chemistry

3-(Chloromethyl)-5-(2-phenylethyl)-1,2,4-oxadiazole has been investigated for its potential as a precursor in the synthesis of pharmacologically active compounds. The oxadiazole ring is known for its biological activity, including anti-inflammatory and antimicrobial properties.

Case Study : A study explored the synthesis of novel oxadiazole derivatives from this compound, demonstrating enhanced anti-cancer activity compared to existing treatments. These derivatives showed significant inhibition of tumor cell proliferation in vitro, suggesting potential for further development as anticancer agents .

Material Science

The compound is also utilized in the development of advanced materials, particularly in the synthesis of polymers and coatings with improved thermal and mechanical properties.

Case Study : Research highlighted the incorporation of this compound into polymer matrices to enhance flame retardancy and thermal stability. The modified polymers exhibited superior performance in fire resistance tests compared to traditional materials .

Agricultural Chemistry

While not primarily intended for agricultural use, derivatives of this compound have been studied for their potential applications as agrochemicals, particularly in developing new herbicides or fungicides.

Case Study : A series of experiments demonstrated that derivatives synthesized from this oxadiazole exhibited herbicidal activity against several common weeds, indicating its potential utility in crop protection strategies .

Synthesis Pathways

The synthesis of this compound typically involves the reaction of appropriate phenyl and chloromethyl precursors under controlled conditions. The following table summarizes some common synthetic routes:

| Route | Starting Materials | Conditions | Yield (%) |

|---|---|---|---|

| Route A | Phenylacetic acid + Chloromethyl isocyanate | Reflux in DMF | 85% |

| Route B | Benzylamine + Carbon disulfide + Chlorine | Room Temp | 75% |

| Route C | Phenylacetaldehyde + Hydrazine hydrate + Acetic anhydride | Reflux | 90% |

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-5-(2-phenylethyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Structural Variations

1,2,4-Oxadiazole derivatives exhibit diverse biological and physicochemical properties depending on substituents at positions 3 and 5. Below is a comparative analysis of key analogs:

Key Observations :

- Chloromethyl Group: Present in all analogs except the benzotriazole derivative, enabling nucleophilic substitution reactions (e.g., with phenols, amines) .

- Aromatic Substitutions : Phenyl, bromophenyl, and nitrophenyl groups enhance π-π stacking and hydrophobic interactions, influencing biological activity .

- Heterocyclic Modifications : Pyridyl or benzotriazole substitutions introduce hydrogen-bonding or metal-coordinating capabilities .

Biological Activity

3-(Chloromethyl)-5-(2-phenylethyl)-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This compound's structure provides a framework for various pharmacological applications, including antibacterial, antitumor, and antiviral activities. This article reviews the biological activity of this specific oxadiazole derivative, supported by case studies and research findings.

- Molecular Formula : C₁₁H₁₁ClN₂O

- Molecular Weight : 222.67 g/mol

- CAS Number : 1247725-97-8

Antimicrobial Activity

Oxadiazole derivatives have demonstrated significant antimicrobial properties. A review highlighted that various oxadiazoles exhibit antibacterial and antifungal activities. For instance, the substitution of phenyl groups in the oxadiazole ring can enhance antimicrobial efficacy. In vitro studies have shown that certain derivatives possess potent activity against both Gram-positive and Gram-negative bacteria .

Antitumor Activity

The antitumor potential of oxadiazole derivatives has been widely studied. Research indicates that compounds with oxadiazole rings can inhibit cancer cell proliferation through various mechanisms. For example, Srinivas et al. investigated several 1,3,4-oxadiazole derivatives against different cancer cell lines (HT-29, A375, MCF-7, A549) and reported IC₅₀ values ranging from 0.010 to 18.50 μM . The study concluded that modifications in the structure significantly influence antitumor activity.

| Compound | Cell Line | IC₅₀ (μM) |

|---|---|---|

| 9a | HT-29 | 0.010 ± 0.004 |

| 9b | A375 | 0.050 ± 0.005 |

| 9f | MCF-7 | 0.200 ± 0.020 |

| 9g | A549 | 18.50 ± 0.860 |

Antiviral Activity

The antiviral potential of oxadiazoles has also been documented in literature. Compounds containing the oxadiazole ring have been evaluated for their effectiveness against viral infections, including those caused by HIV and other viruses. The structure–activity relationship (SAR) studies suggest that specific substitutions on the oxadiazole ring can enhance antiviral properties .

Study on Antiplasmodial Activity

A notable study focused on the antiplasmodial activity of N,N-dialkyl-5-alkylsulfonyl-1,3,4-oxadiazol-2-amines against Plasmodium falciparum. The compounds were screened for their ability to inhibit parasite growth in vitro, with some exhibiting IC₅₀ values below 1 μM, indicating strong potential as antimalarial agents . The slow-action mechanism of these compounds presents a novel approach to malaria treatment.

Structure–Activity Relationship

The SAR analysis of oxadiazoles emphasizes the role of substituents on biological activity. For instance:

- Substituents : Electron-withdrawing groups like nitro or halogens enhance activity.

- Positioning : The position of substituents on the phenyl ring significantly affects potency.

Q & A

Q. What are the standard synthetic routes for 3-(chloromethyl)-5-(2-phenylethyl)-1,2,4-oxadiazole, and how are reaction conditions optimized?

The compound is typically synthesized via cyclization reactions using phosphorus oxychloride (POCl₃) as a cyclizing agent. A common method involves refluxing a mixture of substituted acid hydrazides and chloroacetic acid in POCl₃ for 5–6 hours, followed by neutralization with NaOH and purification via column chromatography (n-hexane:EtOAc, 7:1) to achieve moderate yields . Alternative routes include condensation of 2-amino-5-arylthiazoles with chloroacetyl chloride in the presence of triethylamine, yielding chloromethyl-substituted heterocycles . Optimization focuses on reaction time (4–6 hours), stoichiometry (1:1.2 molar ratios), and purification methods to improve yield and purity.

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound?

Key characterization methods include:

- ¹H/¹³C NMR : To confirm the chloromethyl (-CH₂Cl) and phenylethyl substituents. For example, the chloromethyl proton typically appears as a singlet at δ 4.5–5.0 ppm .

- IR Spectroscopy : Peaks at 1650–1700 cm⁻¹ (C=N stretching) and 750–800 cm⁻¹ (C-Cl) validate the oxadiazole core .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 220.65 for C₁₁H₉ClN₂O) confirm the molecular weight .

- Elemental Analysis : Ensures ≥95% purity by matching calculated and observed C/H/N percentages .

Q. What are the mechanistic considerations for the formation of the oxadiazole ring in this compound?

The oxadiazole ring forms via cyclodehydration. For example, in POCl₃-mediated reactions, chloroacetic acid reacts with acid hydrazides to form intermediate hydrazide-chloride adducts, which undergo intramolecular cyclization upon heating. The chloromethyl group is introduced via nucleophilic substitution during the cyclization step . In alternative pathways, Vilsmeier-Haack reactions or condensation with chloroacetyl chloride facilitate ring closure .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) to optimize reactivity. Molecular docking studies, as demonstrated for analogous oxadiazoles, can model interactions with biological targets (e.g., enzymes or receptors) to prioritize derivatives for synthesis . For instance, derivatives with electron-withdrawing substituents on the phenyl ring may exhibit stronger binding affinities due to enhanced dipole interactions .

Q. How should researchers address discrepancies in reported spectral data or biological activity across studies?

Discrepancies often arise from variations in substituents or experimental conditions. For example, replacing the phenylethyl group with a styryl moiety alters NMR shifts and bioactivity . To resolve conflicts:

- Cross-validate spectral data with synthetic intermediates (e.g., confirm hydrazide precursors via LC-MS).

- Replicate experiments under standardized conditions (solvent, temperature, instrumentation).

- Use X-ray crystallography (where feasible) to unambiguously confirm structures .

Q. What strategies are effective for functionalizing the chloromethyl group to create novel derivatives?

The chloromethyl group serves as a reactive handle for nucleophilic substitution or cross-coupling reactions. For example:

- Nucleophilic substitution : React with amines (e.g., piperazine) to form amino-methyl derivatives.

- Suzuki coupling : Replace -CH₂Cl with aryl/heteroaryl groups using Pd catalysts .

- Click chemistry : Azide-alkyne cycloaddition to introduce triazole moieties .

Q. What safety protocols are critical when handling chloromethyl intermediates?

Chloromethyl groups are alkylating agents and potential carcinogens. Key precautions include:

Q. How can structure-activity relationship (SAR) studies be designed for oxadiazole derivatives?

SAR studies require systematic variation of substituents:

- Phenylethyl group : Replace with heteroaryl (e.g., thiophene) or halogenated aryl groups to modulate lipophilicity.

- Chloromethyl position : Compare 3- vs. 5-substituted isomers for activity differences.

- Biological assays : Test derivatives against target models (e.g., cancer cell lines) and correlate activity with electronic/steric parameters .

Data Contradiction Analysis

Q. How to interpret conflicting reports on the antimicrobial activity of similar oxadiazoles?

Contradictions may stem from:

- Strain variability : Differences in microbial strains or assay protocols (e.g., broth microdilution vs. disk diffusion).

- Solubility issues : Poor aqueous solubility of hydrophobic derivatives leading to false negatives.

- Structural analogs : Subtle changes (e.g., -OCH₃ vs. -NO₂ substituents) drastically alter bioactivity . Standardize assays using reference compounds (e.g., ciprofloxacin) and report MIC/MBC values with statistical validation.

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.